1'-ethyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
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Overview
Description
1’-ETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The compound’s structure includes a spiro linkage between a chromeno and a pyrrole ring, making it a significant molecule in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-ETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno and pyrrole intermediates, which are then coupled through a spiro linkage. Common reagents used in these reactions include ethyl iodide, isopropyl alcohol, and various catalysts to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1’-ETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically mild to moderate temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1’-ETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-ETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures, such as tryptophan and serotonin.
Spiro Compounds: Other spiro compounds with different ring systems and functional groups.
Uniqueness
1’-ETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is unique due to its specific spiro linkage and combination of chromeno and pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H26N2O5 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1'-ethyl-2-(3-propan-2-yloxypropyl)spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C26H26N2O5/c1-4-27-19-12-7-6-11-18(19)26(25(27)31)21-22(29)17-10-5-8-13-20(17)33-23(21)24(30)28(26)14-9-15-32-16(2)3/h5-8,10-13,16H,4,9,14-15H2,1-3H3 |
InChI Key |
GSVHVXPHHVVTAI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCCOC(C)C)OC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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